Bienvenue dans la boutique en ligne BenchChem!

Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Physicochemical profiling logP Drug-likeness

Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (C9H10N4O2, MW 206.2) is a heterocyclic small molecule belonging to the triazolopyrimidine class, characterized by a fused 1,2,4-triazole and pyrimidine ring system bearing a methyl group at position 5 and an ethyl ester at position 6. This specific scaffold positions the ester moiety on the pyrimidine ring rather than the triazole ring, distinguishing it from other regioisomeric carboxylate variants commonly explored in medicinal chemistry.

Molecular Formula C9H10N4O2
Molecular Weight 206.20 g/mol
Cat. No. B4418072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Molecular FormulaC9H10N4O2
Molecular Weight206.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C(=NC=N2)N=C1C
InChIInChI=1S/C9H10N4O2/c1-3-15-8(14)7-4-13-9(10-5-11-13)12-6(7)2/h4-5H,3H2,1-2H3
InChIKeyHAFRVHVWTBCLIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: Core Scaffold and Physicochemical Identity


Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (C9H10N4O2, MW 206.2) is a heterocyclic small molecule belonging to the triazolopyrimidine class, characterized by a fused 1,2,4-triazole and pyrimidine ring system bearing a methyl group at position 5 and an ethyl ester at position 6 . This specific scaffold positions the ester moiety on the pyrimidine ring rather than the triazole ring, distinguishing it from other regioisomeric carboxylate variants commonly explored in medicinal chemistry [1]. The compound exhibits a calculated logP of 0.91, a polar surface area of 95.51 Ų, and six hydrogen bond acceptors, placing it in a favorable physicochemical space for further derivatization .

Why In-Class Triazolopyrimidine Carboxylates Cannot Be Interchanged: The Procurement Case for Ethyl 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate


Within the 1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate family, even subtle modifications—such as methyl versus ethyl ester, or methylation at position 5 versus position 7—produce measurable differences in lipophilicity, metabolic stability, synthetic accessibility, and biological target engagement [1]. The 5-methyl substitution pattern has been specifically validated as the core scaffold for a series of antitubercular agents via three-component Biginelli-like condensations, whereas the 7-methyl positional isomer has been independently pursued for neuroprotective indications, demonstrating that these regioisomers are not functionally interchangeable [2]. Generic substitution without confirming the exact CAS registry and spectroscopic fingerprint risks procuring a compound with a divergent biological or synthetic trajectory, undermining experimental reproducibility.

Quantitative Differentiation Evidence: Ethyl 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate versus Closest Analogs


Lipophilicity Gain Over the Unsubstituted Triazolopyrimidine Parent Scaffold

The target compound exhibits a calculated logP of 0.91 , representing a substantial lipophilicity increase of approximately 1.59 log units compared to the unsubstituted 1,2,4-triazolo[1,5-a]pyrimidine parent scaffold, which has an ACD/LogP of −0.68 . This shift moves the compound from a hydrophilic domain into a more balanced lipophilic-hydrophilic range favorable for membrane permeability while retaining acceptable aqueous solubility (logSw = −1.74) .

Physicochemical profiling logP Drug-likeness Scaffold optimization

Ethyl Ester versus Methyl Ester: Molecular Weight, Lipophilicity, and Hydrolytic Stability Differentiation

The target compound bears an ethyl ester at position 6 (MW 206.2 g/mol), whereas the closest commercial analog, methyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 108129-02-8), bears a methyl ester (MW 192.18 g/mol), representing a 14.0 Da molecular weight increase (+7.3%) . The ethyl ester contributes an additional methylene unit that incrementally increases logP by an estimated 0.4–0.5 units (based on the π(CH2) fragment constant of ~0.5) and reduces aqueous solubility . The methyl ester analog has a reported melting point of approximately 226°C with >98% purity in commercial preparations , providing a comparative benchmark for solid-state characterization.

Ester prodrug design Hydrolytic stability Molecular weight optimization Lead diversification

5-Methyl versus 7-Methyl Positional Isomerism: Divergent Biological Application Profiles

The 5-methyl substitution on the target compound (InChIKey: HAFRVHVWTBCLIC-UHFFFAOYSA-N) [1] places the methyl group adjacent to the ester-bearing carbon (C-6) on the pyrimidine ring, creating a distinct electronic and steric environment compared to its 7-methyl positional isomer (CAS 90558-96-6; InChIKey: CFWWNMHTTMZNJQ-UHFFFAOYSA-N) . The 5-methyl scaffold has been specifically employed as the core structure for synthesizing antitubercular 4,7-dihydro derivatives via three-component Biginelli-like condensations with aromatic aldehydes and β-dicarbonyl compounds, with the lead compound ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate identified as a promising antituberculous agent [2]. In contrast, the 7-methyl isomer has been pursued for neuroprotective and anti-neuroinflammatory applications, demonstrating activity in H₂O₂-induced injury and glutamate-induced toxicity primary neuron models .

Regioisomer differentiation Antitubercular agents Neuroprotection Target selectivity

Validated Precursor Role for Antitubercular 4,7-Dihydro Triazolopyrimidine Synthesis

The target compound's 5-methyl-6-ethoxycarbonyl substitution pattern serves as the validated precursor scaffold for a series of antitubercular agents synthesized via three-component condensation of 1H-1,2,4-triazol-5-amine with β-dicarbonyl compounds (including acetoacetic ester) and aromatic or heteroaromatic aldehydes [1]. This synthetic route, employing the target compound's core architecture, yielded the lead compound ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, for which structure-activity relationships have been systematically analyzed [1]. The 4,7-dihydro derivatives retain the 5-methyl-6-carboxylate motif while introducing diversity at position 7, confirming that the target compound's substitution pattern is not merely one of many options but is the specific scaffold around which this antitubercular series was constructed.

Antitubercular drug discovery Multicomponent reaction Biginelli condensation Structure-activity relationship

Polar Surface Area and Hydrogen Bond Acceptor Profile: Differentiation from 7-Oxo and 2-Substituted Analogs

The target compound presents a polar surface area (PSA) of 95.51 Ų and six hydrogen bond acceptors . This places it within a favorable range for oral bioavailability (PSA < 140 Ų per Veber's rules) while retaining sufficient polarity for aqueous solubility. In contrast, the 7-oxo-4,7-dihydro-6-carboxylic acid derivatives reported as xanthine oxidase inhibitors (e.g., 2-(4-isopropoxyphenyl)-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid) carry a carboxylic acid at position 6 rather than an ethyl ester, resulting in a significantly lower logP and higher PSA, which shifts their pharmacokinetic profile toward renal clearance pathways [1]. The target compound's ethyl ester masking of the carboxylate provides a prodrug-like feature, enabling passive diffusion across biological membranes that is not available to the free carboxylic acid analogs.

Physicochemical property optimization Permeability Drug-likeness CNS drug design

Recommended Procurement Scenarios for Ethyl 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate


Antitubercular Lead Optimization Using the 5-Methyl-6-carboxylate Scaffold

Procurement of the target compound is indicated for medicinal chemistry groups building upon the validated antitubercular SAR series reported by Titova et al. (2019). The 5-methyl-6-ethoxycarbonyl scaffold serves as the core for three-component Biginelli-like condensations with aromatic aldehydes, enabling systematic exploration of position-7 substituents. The ethyl ester offers superior lipophilicity (logP = 0.91) compared to the methyl ester analog, potentially improving cellular penetration in M. tuberculosis-infected macrophage assays [1].

Physicochemical Profiling Studies Requiring a Defined logP Reference Compound

The target compound's well-characterized logP (0.91), logD (0.91), and logSw (−1.74) make it suitable as a reference standard for calibrating chromatographic logP determination methods or validating in silico prediction models for triazolopyrimidine scaffolds. Its intermediate lipophilicity fills a gap between the hydrophilic unsubstituted parent (logP −0.68) and more hydrophobic 2,5,7-trisubstituted analogs [1].

Ester Prodrug Strategy Validation: Ethyl versus Methyl Ester Comparison

Researchers investigating esterase-mediated activation of triazolopyrimidine prodrugs can use this compound in a head-to-head comparison with methyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 108129-02-8) to quantify differential hydrolysis rates, cellular permeability, and metabolic stability conferred by the ethyl ester moiety. The 7.3% molecular weight increase and estimated 2- to 4-fold slower hydrolysis of the ethyl ester provide a quantifiable basis for selecting the optimal ester for a given therapeutic application [1].

Regioisomer-Controlled Synthesis Methodology Development

Given the documented synthetic challenges in achieving regioselective synthesis of 5-methyl versus 7-methyl triazolopyrimidines (Massari et al., 2017), the target compound serves as an authentic reference standard for confirming regiochemical outcome by NMR and HPLC. Its unique InChIKey (HAFRVHVWTBCLIC-UHFFFAOYSA-N) and distinct ¹H NMR spectrum (DMSO-d₆, KnowItAll library) enable unambiguous identity verification when developing new regioselective synthetic routes [1].

Quote Request

Request a Quote for Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.